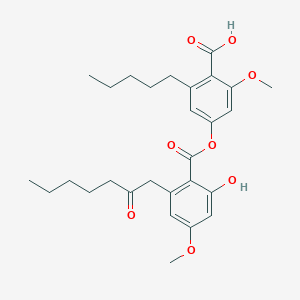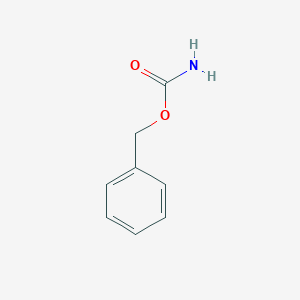
7,11-Dimethyldodeca-4,6,10-trien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a liquid with a density of approximately 0.869 g/cm³ and a boiling point of 314.4°C at 760 mmHg . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 7,11-Dimethyldodeca-4,6,10-trien-3-one involves several synthetic routes. One common method includes the reaction of citral with acetone under acidic conditions to form pseudomethylionone . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7,11-Dimethyldodeca-4,6,10-trien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, where halogens or other substituents replace hydrogen atoms on the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7,11-Dimethyldodeca-4,6,10-trien-3-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: Research has explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It serves as a precursor in the synthesis of medicinal compounds, contributing to the development of new drugs.
Mechanism of Action
The mechanism of action of 7,11-Dimethyldodeca-4,6,10-trien-3-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound’s antioxidant properties are linked to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
7,11-Dimethyldodeca-4,6,10-trien-3-one can be compared with similar compounds such as:
Methylpseudoionone: Similar in structure but differs in the position of methyl groups.
Citral: A precursor in the synthesis of pseudomethylionone, known for its strong lemon odor.
Ionone: A related compound used in perfumery, with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
26651-96-7 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
7,11-dimethyldodeca-4,6,10-trien-3-one |
InChI |
InChI=1S/C14H22O/c1-5-14(15)11-7-10-13(4)9-6-8-12(2)3/h7-8,10-11H,5-6,9H2,1-4H3 |
InChI Key |
SPHLZZZXIWUZNM-UHFFFAOYSA-N |
SMILES |
CCC(=O)C=CC=C(C)CCC=C(C)C |
Isomeric SMILES |
CCC(=O)/C=C/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CCC(=O)C=CC=C(C)CCC=C(C)C |
Key on ui other cas no. |
26651-96-7 |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
7,11-Dimethyl-4,6,10-dodecatrien-3-one; 7,11-Dimethyl-4,6,10-dodecatrien-3-one; Methylpseudoionone; n-methylpseudoionone; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B42138.png)






